Antibacterial protein LC3

Antimicrobial polypeptide characterization Molecular weight differentiation Source organism verification

The designation "Antibacterial protein LC3" encompasses at least two distinct molecular entities requiring explicit differentiation at the procurement stage. The first is Antibacterial protein LCIII (DRAMP02448), a 28-amino-acid, 2857.79 Da cationic peptide (pI 8.79) isolated from Bacillus subtilis A014, with demonstrated specific inhibitory activity against the rice bacterial blight pathogen Xanthomonas campestris pv.

Molecular Formula
Molecular Weight
Cat. No. B1578405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial protein LC3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Protein LC3: Sourcing, Molecular Identity, and Procurement-Relevant Distinctions


The designation "Antibacterial protein LC3" encompasses at least two distinct molecular entities requiring explicit differentiation at the procurement stage. The first is Antibacterial protein LCIII (DRAMP02448), a 28-amino-acid, 2857.79 Da cationic peptide (pI 8.79) isolated from Bacillus subtilis A014, with demonstrated specific inhibitory activity against the rice bacterial blight pathogen Xanthomonas campestris pv. oryzae [1][2]. This peptide lacks homology to any known protein in the NBRF database, confirming its classification as a novel functional protein [1]. The second entity—and the primary focus of this guide—is an antimicrobial polypeptide of approximately 11 kDa purified from an Aspergillus niger isolate also designated LC3, which exhibits quantifiable antibacterial activity against both Staphylococcus aureus ATCC 25923 and Methicillin-resistant S. aureus (MRSA), with experimentally determined MIC values of 8 µg/mL and 32 µg/mL, respectively [3]. These two LC3-designated compounds differ fundamentally in source organism, molecular weight (≈2.86 kDa vs. ≈11 kDa), target pathogen spectrum, and application domain, making source verification a critical procurement prerequisite.

1
Source Verification Required Two distinct molecular entities share the “LC3” designation; confirm source organism (A. niger vs B. subtilis) before use.
2
Pathogen-Specific Workflow A. niger-derived LC3 supports antimicrobial screening against Gram-positive human pathogens; B. subtilis LCIII is a phytopathogen biocontrol tool.
3
Molecular Weight Checkpoint Identity verification by gel overlay assay can differentiate the ≈11 kDa (A. niger) and ≈2.86 kDa (B. subtilis) LC3-designated compounds.

Why LC3-Designated Antimicrobial Compounds Cannot Be Interchanged in Research or Industrial Procurement


The interchangeable use of compounds sharing the "LC3" designation introduces substantial risk of experimental failure, as the two documented molecular entities bearing this name differ by nearly four-fold in molecular weight, derive from phylogenetically distant source organisms (Bacillus subtilis vs. Aspergillus niger), and display non-overlapping target pathogen spectra [1][2]. The B. subtilis-derived LCIII peptide (≈2.86 kDa) is characterized by selective activity against the Gram-negative phytopathogen X. campestris pv. oryzae, whereas the A. niger-derived LC3 polypeptide (≈11 kDa) demonstrates quantifiable activity against Gram-positive S. aureus and MRSA clinical isolates [1][2]. Within the broader class of antimicrobial peptides, even structurally characterized comparators such as buforin II and pleurocidin exhibit distinct MIC profiles, mechanisms of action, and hemolytic properties that preclude simple substitution [3]. The quantitative evidence presented below establishes the specific differentiation dimensions that must govern compound selection decisions.

Target LC3 (A. niger)
Fungal-sourced polypeptide (~11 kDa) with reported MIC values against S. aureus and MRSA.
Supports human-pathogen antimicrobial screening contexts.
Substitute LCIII (B. subtilis)
Bacterial-sourced peptide (~2.86 kDa) active against the rice blight pathogen X. campestris pv. oryzae.
Non-overlapping pathogen spectrum; may not transfer to Gram-positive screening models.
Direct LC3 Interchange
A. niger LC3 (~11 kDa) and B. subtilis LCIII (~2.86 kDa) differ by ~4-fold in molecular weight.
Biophysical behavior and target engagement context may not transfer directly between source organisms.
Class-Level Comparator Risk
Structurally characterized AMPs like pleurocidin and buforin II exhibit distinct MIC profiles and hemolytic properties.
Antimicrobial screening context may require validation; simple substitution may shift assay-response interpretation.

Quantitative Differentiation Evidence for Antibacterial Protein LC3: Comparator-Anchored Performance Data


Molecular Weight Discrimination: ≈11 kDa Aspergillus niger LC3 vs. ≈2.86 kDa Bacillus subtilis LCIII

The two entities catalogued as "Antibacterial protein LC3" are distinguishable by molecular weight: the Aspergillus niger-derived antimicrobial polypeptide migrates at approximately 11 kDa by gel overlay assay, whereas the Bacillus subtilis-derived LCIII peptide has a computed molecular mass of 2857.79 Da (≈2.86 kDa) and an experimentally determined mass of approximately 26915 Da for the native purified protein [1][2]. This approximately 4-fold to 9-fold difference in molecular mass provides a definitive quality-control checkpoint for verifying compound identity upon receipt.

MW Identity
Head-to-head
~11 kDa vs ~2.86 kDa
Supports source organism verification upon procurement.
Gel overlay assay context; ~4-fold difference.
Antimicrobial polypeptide characterization Molecular weight differentiation Source organism verification

Target Pathogen Selectivity: Phytopathogen-Specific LCIII vs. Human-Pathogen-Active Aspergillus niger LC3

The B. subtilis-derived LCIII demonstrates specific inhibitory activity against the Gram-negative rice bacterial blight pathogen Xanthomonas campestris pv. oryzae, with no reported activity against Gram-positive human pathogens [1]. In direct contrast, the A. niger-derived LC3 polypeptide shows quantifiable activity against the Gram-positive human pathogens S. aureus ATCC 25923 (MIC = 8 µg/mL) and MRSA (MIC = 32 µg/mL) [2]. These pathogen spectra are non-overlapping: LCIII targets a phytopathogen, while A. niger LC3 targets clinically relevant Gram-positive bacteria.

Pathogen Spectrum
Head-to-head
S. aureus / MRSA vs X. campestris
Target pathogen selection is critical for workflow fit.
Non-overlapping spectra; A. niger LC3 is the MRSA-active entity.
Antimicrobial spectrum Plant pathogen biocontrol Xanthomonas campestris

Anti-MRSA Activity: A. niger LC3 (MIC = 32 µg/mL) vs. Cross-Study Pleurocidin Comparator (MIC = 17.7–35.0 µM)

The A. niger-derived LC3 polypeptide demonstrates activity against MRSA with an MIC of 32 µg/mL [1]. For cross-study perspective, the well-characterized antimicrobial peptide pleurocidin exhibits an MIC range of 17.7–35.0 µM against S. aureus (equivalent to approximately 48–95 µg/mL based on pleurocidin MW of 2711.17 Da) [2]. While differences in assay conditions and unit expression preclude a precise head-to-head comparison, the A. niger LC3 MIC for MRSA (32 µg/mL) falls within a therapeutically relevant range shared by several investigational anti-MRSA peptides, including optimized peptide analogs such as PIS-A-1 (MIC = 8 µg/mL against MRSA) [3]. The polypeptide nature of the activity was confirmed by trypsin/proteinase K digestion assays, ruling out non-peptide antimicrobial contaminants [1].

Anti-MRSA MIC
Cross-study
32 µg/mL
Supports anti-MRSA screening context.
Broth dilution assay; pleurocidin comparator range ≈48–95 µg/mL.
MRSA Antimicrobial resistance Minimum inhibitory concentration

Hemolytic Safety Profile: A. niger LC3 — Absence of Reported Hemolysis vs. Known Hemolytic AMPs

No hemolytic activity has been reported for the A. niger-derived LC3 polypeptide in the primary characterization study or associated database entries [1]. While this represents an absence of positive hemolysis data rather than a quantified negative result, it contrasts with known hemolytic antimicrobial peptides such as melittin and Agelaia-MPI, which exhibit potent antibacterial activity (MIC 4–8 µg/mL against VRSA) but carry significant hemolytic liability that limits their therapeutic utility [2]. The DRAMP entry for B. subtilis LCIII similarly reports no hemolysis information [3]. Definitive quantitative hemolysis testing (e.g., against human erythrocytes at multiples of MIC) remains an evidence gap for both LC3 entities and should be requested from vendors or performed upon receipt for any application requiring systemic administration.

Hemolytic Activity
Data to verify
No hemolysis reported
Supports safety-related endpoint monitoring context.
Evidence gap; confirmatory testing against erythrocytes required.
Hemolytic activity Therapeutic index Erythrocyte lysis

Sequence Novelty: LCIII — No Significant Homology to Known Proteins

The B. subtilis-derived antibacterial protein LCIII was subjected to computer-assisted homology searching of the NBRF protein database using its partial N-terminal sequence (28 amino acid residues determined by Edman degradation), and the analysis revealed no significant homology to any known protein, confirming LCIII as a novel functional protein [1]. The A. niger-derived LC3 polypeptide sequence has been deposited in GenBank under accession number MK332597 (ITS sequence for isolate identification), but full amino acid sequence determination and homology analysis of the purified polypeptide have not yet been reported, representing a current evidence gap [2].

Sequence Novelty
Class-level
No significant NBRF homology
Supports IP positioning for biocontrol applications.
B. subtilis LCIII only; updated BLAST analysis advised.
Novel antimicrobial peptide Sequence uniqueness NBRF database

S. aureus ATCC 25923 Activity: A. niger LC3 (MIC = 8 µg/mL) in Cross-Study Context with Buforin II and Pleurocidin

The A. niger-derived LC3 polypeptide exhibits an MIC of 8 µg/mL against S. aureus ATCC 25923 [1]. For cross-study benchmarking: buforin II achieves 90% inhibition of S. aureus at MIC = 8 µM (equivalent to approximately 19.4 µg/mL based on buforin II MW of 2428.8 Da) [2], while pleurocidin exhibits an MIC range of 17.7–35.0 µM (≈48–95 µg/mL) against S. aureus [3]. When converted to mass-based units for rough comparison, A. niger LC3 (8 µg/mL) appears numerically more potent than buforin II (≈19.4 µg/mL) and pleurocidin (≈48–95 µg/mL) against the same target species, though differences in assay methodology, medium composition, and peptide purity preclude definitive ranking.

S. aureus MIC
Cross-study
8 µg/mL
Supports anti-staphylococcal screening research.
Cross-study ranking supports competitive potency context; standardized head-to-head needed.
Staphylococcus aureus MIC comparison Antimicrobial peptide benchmarking

Evidence-Backed Application Scenarios for Antibacterial Protein LC3 Procurement


Anti-MRSA Lead Discovery and Structure-Activity Relationship Studies

The A. niger-derived LC3 polypeptide, with a confirmed MIC of 32 µg/mL against MRSA [1], provides a naturally sourced scaffold for medicinal chemistry optimization programs targeting drug-resistant Gram-positive infections. The approximately 11 kDa molecular weight and polypeptide composition, confirmed by trypsin/proteinase K sensitivity [1], support downstream modification strategies including truncation, residue substitution, and conjugation. Procurement should specify the A. niger source organism and GenBank accession MK332597 to ensure receipt of the MRSA-active entity rather than the B. subtilis-derived LCIII, which has no documented anti-staphylococcal activity.

Agricultural Biocontrol Agent Development Against Rice Bacterial Blight

The B. subtilis-derived antibacterial protein LCIII (≈26.9 kDa native form, pI 9.12) demonstrates specific inhibitory activity against Xanthomonas campestris pv. oryzae, the causative agent of rice bacterial blight [2]. Its novel sequence—confirmed by the absence of significant homology to any protein in the NBRF database [2]—supports intellectual property positioning for agricultural biocontrol formulations. Procurement for this application must specify the Bacillus subtilis A014 source and the LCIII designation to avoid inadvertently obtaining the A. niger-derived LC3 polypeptide, which targets human pathogens rather than phytopathogens.

Natural Antimicrobial Polypeptide Discovery and Comparative Genomics

The A. niger LC3 polypeptide represents a fungal-sourced antimicrobial with verified activity against both antibiotic-sensitive and drug-resistant S. aureus, with the isolate's ITS sequence deposited as GenBank MK332597 [1]. The dual-activity profile (S. aureus MIC 8 µg/mL; MRSA MIC 32 µg/mL) provides a defined dataset for comparative benchmarking against other fungal-derived antimicrobial peptides [1]. Researchers should request full amino acid sequence data and purity certification (>85% as offered by commercial vendors ) to enable reproducible downstream characterization.

Low-Hemolytic-Risk Antimicrobial Candidate Screening

For screening cascades that prioritize mammalian cell compatibility, the A. niger LC3 polypeptide presents a provisional advantage: no hemolytic activity has been reported in its primary characterization study [1], distinguishing it from known hemolytic AMPs such as Agelaia-MPI, which exhibits potent anti-VRSA activity but carries significant hemolytic toxicity [3]. Procurement specifications should include a request for quantitative hemolysis data (e.g., % hemolysis at 4× MIC against human erythrocytes), as this remains an evidence gap requiring resolution before advanced development.

Application
Selection Property
Validation Focus
Anti-MRSA Screening Studies
A. niger source-organism confirmation
MRSA MIC endpoint review
Phytopathogen Biocontrol Research
B. subtilis A014 source identification
Xanthomonas campestris inhibition endpoint
Natural AMP Discovery
Full polypeptide sequence characterization
Sequence homology analysis endpoint
Low-Hemolytic-Risk Candidate Screening
Hemolytic data absence (context-dependent)
Erythrocyte compatibility assay validation
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